![molecular formula C14H19N3O2 B2633923 N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide CAS No. 2094492-80-3](/img/structure/B2633923.png)
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide, commonly known as HPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPM is a small molecule inhibitor that targets a specific protein, which has been implicated in various diseases. The purpose of
Wirkmechanismus
HPPM acts as a small molecule inhibitor that targets a specific protein, which is involved in various cellular processes. The protein targeted by HPPM is involved in cell proliferation, inflammation, and neurodegeneration. By inhibiting this protein, HPPM can effectively reduce the progression of various diseases.
Biochemical and Physiological Effects:
HPPM has been shown to have various biochemical and physiological effects. In cancer research, HPPM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, HPPM has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neurodegenerative disorders, HPPM has been shown to protect neurons from damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HPPM is its specificity towards a specific protein, which makes it an effective tool in studying various diseases. However, the synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment. Additionally, the use of HPPM in lab experiments can be limited by its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for HPPM research. One potential area of research is the development of HPPM as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of HPPM in human trials. Finally, the development of new synthesis methods for HPPM could potentially reduce the cost and complexity of its production, making it more accessible for research and therapeutic purposes.
Conclusion:
In conclusion, HPPM is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment. HPPM has been extensively studied in the context of various diseases, including cancer, inflammation, and neurodegenerative disorders. The future directions for HPPM research include the development of HPPM as a therapeutic agent, further studies to determine its safety and efficacy, and the development of new synthesis methods.
Synthesemethoden
The synthesis of HPPM involves several steps, including the reaction between 3-hydroxypiperidine and 4-bromomethyl-2-pyridinecarboxaldehyde, followed by the reaction between the resulting product and prop-2-enamide. The final product is obtained through purification and isolation processes. The synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
HPPM has been extensively studied in the context of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, HPPM has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in cell proliferation. Inflammation research has also shown that HPPM can reduce the production of inflammatory cytokines, which are implicated in various inflammatory diseases. In neurodegenerative disorders, HPPM has been shown to protect neurons from damage and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-14(19)16-9-11-5-6-15-13(8-11)17-7-3-4-12(18)10-17/h2,5-6,8,12,18H,1,3-4,7,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCXQYABCONPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=NC=C1)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.